methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride
Description
Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride (CAS: 1153394-19-4) is a synthetic organic compound characterized by a benzodioxol moiety, a propanoate ester backbone, and an amino group. Its molecular formula is C₁₂H₁₄ClNO₄, with a molecular weight of 287.7 g/mol . This compound is primarily utilized in research settings, particularly in medicinal chemistry, for exploring structure-activity relationships (SAR) in psychoactive or bioactive molecules.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-15-12(14)9(6-13)4-8-2-3-10-11(5-8)17-7-16-10;/h2-3,5,9H,4,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQFSQAIHGUEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole intermediate is then alkylated with an appropriate halide to introduce the propanoate moiety.
Amination: The resulting compound undergoes amination to introduce the amino group at the desired position.
Esterification: The final step involves esterification to form the methyl ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride typically involves several key steps:
- Formation of the Benzodioxole Ring : Cyclization of catechol with formaldehyde under acidic conditions.
- Alkylation : The benzodioxole intermediate is alkylated to introduce the propanoate moiety.
- Amination : Introduction of the amino group.
- Esterification : Formation of the methyl ester followed by conversion to the hydrochloride salt.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
Biology
In biological research, this compound is valuable for studying enzyme interactions and metabolic pathways. Its structural features enable it to act as a probe for investigating various biological systems.
Medicine
This compound shows promise in drug development due to its ability to interact with diverse biological targets. Potential applications include:
- Antiviral Activity : Research indicates that similar compounds can inhibit viral replication through interference with viral processes.
- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Cytotoxicity and Anticancer Activity : Preliminary data show that it may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
Industrial Applications
In industry, this compound can be utilized in producing specialty chemicals and materials. Its reactivity and structural properties enhance its value in various industrial processes.
Antiviral Activity Study
A study published in a peer-reviewed journal demonstrated that derivatives of benzodioxole exhibit significant antiviral properties by inhibiting viral replication through various mechanisms .
Anti-inflammatory Study
In vitro experiments indicated that the compound could inhibit pro-inflammatory cytokines in various cell lines, suggesting its potential application in treating inflammatory diseases .
Cytotoxicity Assessment
Research has shown that this compound can induce apoptosis in specific cancer cell lines while maintaining low toxicity towards normal cells .
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound is compared below with four analogs (Table 1), highlighting differences in functional groups, molecular weight, and pharmacological implications.
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Benzodioxol vs. Cathinone Backbone (CAS 38061-37-9): The target compound and 3,4-methylenedioxycathinone both feature the benzodioxol group, which is associated with serotonin receptor modulation in psychoactive compounds . However, the target’s propanoate ester replaces the cathinone’s ketone, likely altering metabolic stability and bioavailability. Esters are generally hydrolyzed faster in vivo, suggesting shorter half-life than ketone-containing analogs .
Branched vs. Linear Chains (CAS Not available): Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl lacks aromaticity but introduces steric hindrance via branched 3,3-dimethyl groups.
Oxolan vs. Benzodioxol Substituents (CAS 1269151-30-5):
- Replacing benzodioxol with oxolan (tetrahydrofuran) removes aromatic π-π interactions but increases lipophilicity (logP ~1.5 vs. ~0.8 for benzodioxol derivatives), which may enhance blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
- Aqueous Solubility: The hydrochloride salt form improves solubility in polar solvents for all listed compounds. However, the benzodioxol group in the target compound may reduce solubility compared to the oxolan analog due to aromatic stacking .
- UV/Vis Absorption: 3,4-Methylenedioxycathinone HCl absorbs at λmax = 233 nm due to the benzodioxol chromophore, a feature shared with the target compound .
- Chirality: The (S)-configured branched analog (CAS Not available) highlights the role of stereochemistry in receptor binding, a factor understudied in the target compound .
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding: The amino and ester groups in the target compound facilitate hydrogen bonding with biological targets or crystal lattice solvents. notes that such patterns are critical for stabilizing molecular aggregates .
- Crystal Packing: Branched analogs (e.g., CAS Not available) may exhibit less dense packing due to steric effects, while the benzodioxol group in the target compound promotes planar stacking interactions .
Biological Activity
Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride, a compound with the CAS number 1094236-12-0, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety which is known for its bioactivity. Its molecular formula is , and it is classified as an amine derivative. The structure can be represented as follows:
Pharmacological Profile
1. Antiviral Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of benzodioxole have been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .
2. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This suggests potential applications in treating inflammatory diseases .
3. Cytotoxicity and Anticancer Activity:
Preliminary data indicate that this compound may possess cytotoxic effects against certain cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against certain targets |
| Alteration of amine substituents | Enhanced selectivity for specific receptors |
| Modifications on the benzodioxole ring | Improved pharmacokinetic properties |
Research has shown that subtle changes in the chemical structure can lead to significant differences in biological activity, highlighting the importance of targeted modifications during drug design processes .
Case Studies
Case Study 1: Antiviral Screening
In a study focused on antiviral compounds, this compound was evaluated alongside other derivatives. The results indicated a promising inhibition rate against specific viral strains, suggesting its potential as a therapeutic agent against viral infections .
Case Study 2: Anti-inflammatory Mechanism
Another investigation explored the anti-inflammatory properties of this compound in murine models of inflammation. The findings revealed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound, suggesting its role as a modulator of immune responses .
Q & A
Q. What are the optimal conditions for synthesizing the hydrochloride salt of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate?
Methodological Answer: The hydrochloride salt formation typically involves stoichiometric addition of HCl in dioxane, as demonstrated in analogous syntheses. For example, a 1:4 molar ratio of precursor to HCl (dioxane solution) at room temperature achieves >95% yield . Key parameters include:
- Acid concentration : Use 4 M HCl in dioxane for efficient protonation.
- Reaction time : 1–2 hours under stirring, monitored by TLC or NMR for amine protonation.
- Workup : Concentrate under reduced pressure to isolate the crystalline hydrochloride salt. Validate purity via (e.g., DMSO-: δ 9.00 ppm for NH) .
Q. Which purification techniques are most effective post-synthesis?
Methodological Answer:
- Recrystallization : Use polar aprotic solvents (e.g., methanol/ethyl acetate mixtures) to remove unreacted precursors.
- Column Chromatography : For intermediates, employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and to detect residual solvents or byproducts .
Q. How can spectroscopic methods resolve the compound’s structural ambiguities?
Methodological Answer:
- : Identify benzodioxol protons (δ 6.7–6.9 ppm, multiplet) and methyl ester (δ 3.7–3.8 ppm, singlet). The NH signal (δ 8.5–9.5 ppm) confirms salt formation .
- UV/Vis : Use λ ~233 nm (benzodioxol chromophore) for concentration calibration .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H] and isotopic patterns matching .
Q. What are the best practices for safe handling and storage?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N) at −20°C to prevent hydrolysis of the ester group.
- Safety Protocols : Use fume hoods during synthesis; wear nitrile gloves and goggles. For spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. ICReDD’s approach combines computed activation energies with experimental feedback to prioritize high-yield routes .
- Condition Screening : Apply machine learning to predict optimal solvent systems (e.g., dioxane vs. THF) and catalyst effects.
Q. How to resolve structural ambiguities in chiral or polymorphic forms?
Methodological Answer:
- Chiral HPLC : Use a CHIRALPAK® column with hexane/isopropanol to separate enantiomers.
- X-ray Crystallography : For polymorphs, grow single crystals via slow evaporation (e.g., ethanol/water) and compare unit cell parameters with Cambridge Structural Database entries .
- Hybrid NMR/MD : Molecular dynamics simulations can correlate HMBC couplings with 3D conformations .
Q. How to address contradictions in analytical data (e.g., purity vs. bioactivity discrepancies)?
Methodological Answer:
- Cross-Validation : Combine LC-MS (for purity), (for structural integrity), and bioassays (e.g., enzyme inhibition) to identify inactive impurities.
- SPE Cleanup : Use Oasis HLB cartridges to remove hydrophilic contaminants interfering with bioactivity assays .
- Isotopic Tracing : -labeling can distinguish degradation products from the parent compound in stability studies.
Q. What green chemistry approaches minimize waste in large-scale synthesis?
Methodological Answer:
- Solvent Recycling : Recover dioxane via fractional distillation (bp 101°C).
- Catalytic Methods : Replace stoichiometric HCl with recyclable ion-exchange resins for protonation.
- Lifecycle Analysis : Use CRDC guidelines (RDF2050106) to quantify carbon footprint and optimize energy-intensive steps (e.g., reduced-pressure distillation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
